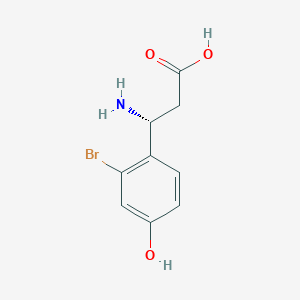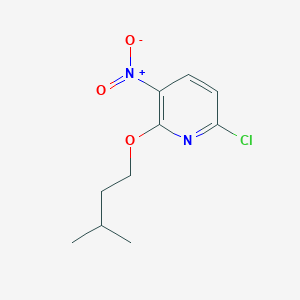
6-Chloro-2-(isopentyloxy)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(isopentyloxy)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position, an isopentyloxy group at the 2-position, and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(isopentyloxy)-3-nitropyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using an alcohol, such as isopentanol, in the presence of an acid catalyst to form the corresponding ester.
Nitration: The ester is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Hydrolysis: The ester is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(isopentyloxy)-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The isopentyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-Chloro-2-(isopentyloxy)-3-aminopyridine.
Oxidation: Formation of 6-Chloro-2-(isopentyloxy)-3-pyridinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(isopentyloxy)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(isopentyloxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine and isopentyloxy groups can influence the compound’s lipophilicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Similar in structure but with a quinoxaline ring and a cyano group.
6-Chloro-2-fluoropurine: Contains a purine ring and a fluorine atom instead of an isopentyloxy group.
6-Chloro-2-hydroxypyridine: Similar pyridine ring but with a hydroxyl group instead of an isopentyloxy group.
Uniqueness
6-Chloro-2-(isopentyloxy)-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the isopentyloxy group enhances its lipophilicity, while the nitro group provides a site for redox reactions, making it versatile for various applications.
Eigenschaften
Molekularformel |
C10H13ClN2O3 |
|---|---|
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
6-chloro-2-(3-methylbutoxy)-3-nitropyridine |
InChI |
InChI=1S/C10H13ClN2O3/c1-7(2)5-6-16-10-8(13(14)15)3-4-9(11)12-10/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
MQICHDCNJXCIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


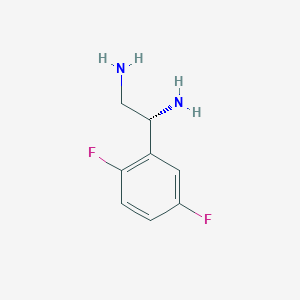
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
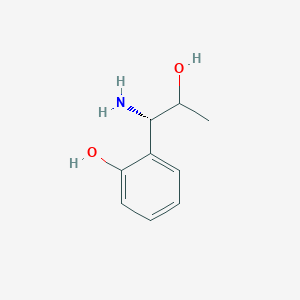
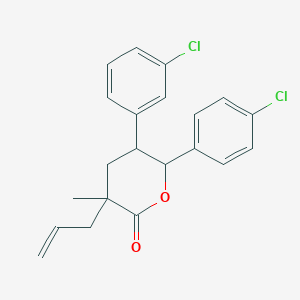

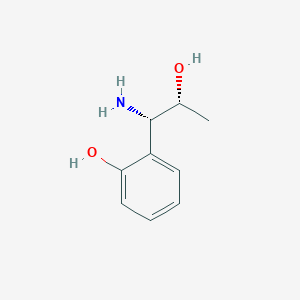
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
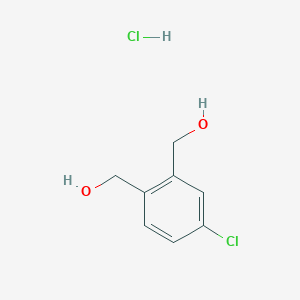


![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
